molecular formula C14H18ClNO2 B15329635 Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate hydrochloride

Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate hydrochloride

Cat. No.: B15329635
M. Wt: 267.75 g/mol
InChI Key: SHYSGRFFNMEGJH-UHFFFAOYSA-N
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Description

Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylate hydrochloride typically involves multiple steps. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spiro structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique spiro structure allows it to fit into specific binding sites, thereby modulating the activity of these targets and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylate hydrochloride
  • Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylate
  • Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylate

Uniqueness

Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylate hydrochloride is unique due to its specific spiro structure and the position of the carboxylate group. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

ethyl spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-5-carboxylate;hydrochloride

InChI

InChI=1S/C14H17NO2.ClH/c1-2-17-13(16)11-5-3-4-10-8-15-9-14(6-7-14)12(10)11;/h3-5,15H,2,6-9H2,1H3;1H

InChI Key

SHYSGRFFNMEGJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1C3(CC3)CNC2.Cl

Origin of Product

United States

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